molecular formula C13H11N3 B13101243 5-((Phenylamino)methyl)picolinonitrile

5-((Phenylamino)methyl)picolinonitrile

Cat. No.: B13101243
M. Wt: 209.25 g/mol
InChI Key: SGTXJYQITWWGOG-UHFFFAOYSA-N
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Description

5-((Phenylamino)methyl)picolinonitrile is a picolinonitrile derivative featuring a phenylamino-methyl substituent at the 5-position of the pyridine ring. These compounds are frequently explored in medicinal chemistry as intermediates for kinase inhibitors, protease inhibitors, and other therapeutic agents due to their versatile reactivity and ability to engage in hydrogen bonding via the nitrile and amino groups .

Properties

Molecular Formula

C13H11N3

Molecular Weight

209.25 g/mol

IUPAC Name

5-(anilinomethyl)pyridine-2-carbonitrile

InChI

InChI=1S/C13H11N3/c14-8-13-7-6-11(10-16-13)9-15-12-4-2-1-3-5-12/h1-7,10,15H,9H2

InChI Key

SGTXJYQITWWGOG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NCC2=CN=C(C=C2)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((Phenylamino)methyl)picolinonitrile typically involves the reaction of picolinonitrile with phenylamine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the phenylamine, followed by nucleophilic substitution at the 5-position of the picolinonitrile ring .

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-((Phenylamino)methyl)picolinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

5-((Phenylamino)methyl)picolinonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-((Phenylamino)methyl)picolinonitrile involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs of picolinonitrile derivatives, highlighting substituent differences, molecular weights, and applications:

Compound Name Substituent Molecular Formula Molecular Weight Key Applications/SAR Insights Reference
5-((Phenylamino)methyl)picolinonitrile Phenylamino-methyl (C₆H₅NHCH₂) C₁₃H₁₂N₄ 224.27 (theoretical) Potential kinase/protease inhibition N/A
5-(Trifluoromethyl)picolinonitrile Trifluoromethyl (CF₃) C₇H₃F₃N₂ 172.11 Organic synthesis intermediate
5-(Hydroxymethyl)picolinonitrile Hydroxymethyl (HOCH₂) C₇H₆N₂O 134.14 Pharmaceutical intermediate
5-(Aminomethyl)picolinonitrile 2HCl Aminomethyl (NH₂CH₂) C₇H₈Cl₂N₄ 219.08 Anticancer/antiviral agent intermediate
5-(sec-butyl)picolinonitrile sec-Butyl (CH(CH₂CH₃)CH₂) C₁₀H₁₂N₂ 160.22 Catalytic cross-coupling studies
5-Methylpicolinonitrile Methyl (CH₃) C₇H₆N₂ 118.14 Ligand in metal-organic frameworks

Pharmacological and Physicochemical Properties

  • Bioactivity: 5-(Trifluoromethyl)picolinonitrile: Exhibits enhanced metabolic stability compared to non-fluorinated analogs due to the electron-withdrawing CF₃ group . 5-(Aminomethyl)picolinonitrile 2HCl: Shows promise in targeting androgen receptors (e.g., compound ABM-11) for prostate cancer therapy . Benzimidazole-Fused Analogs: Derivatives like 5-((2-iminobenzimidazolyl)methyl)picolinonitrile demonstrate potent C-Myc inhibitory activity (IC₅₀ < 100 nM) via π-π stacking and hydrogen bonding .
  • Solubility and Stability: Hydroxymethyl and aminomethyl derivatives exhibit higher aqueous solubility than hydrophobic analogs like 5-(sec-butyl)picolinonitrile . The nitrile group enhances thermal stability, as evidenced by high melting points (>300°C) in crystalline derivatives .

Structure-Activity Relationship (SAR) Insights

  • Electron-Withdrawing Groups : CF₃ and CN substituents improve binding to hydrophobic enzyme pockets (e.g., HIV-1 NNRTIs) .
  • Aminoalkyl Chains: The phenylamino-methyl group in this compound likely enhances target engagement through hydrogen bonding and van der Waals interactions, similar to 5-(aminomethyl) analogs .
  • Steric Effects : Bulky substituents (e.g., sec-butyl) reduce enzymatic activity but improve selectivity in catalytic applications .

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